molecular formula C11H10Cl2N2S B2747921 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 642929-57-5

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B2747921
CAS No.: 642929-57-5
M. Wt: 273.18
InChI Key: ZIEXJKLUPORUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and an ethanamine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and interfering with their function. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to its specific combination of the 2,4-dichlorophenyl group and the ethanamine moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c1-6(14)11-15-10(5-16-11)8-3-2-7(12)4-9(8)13/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXJKLUPORUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.